Iferanserin - 951155-17-2

Iferanserin

Catalog Number: EVT-8235532
CAS Number: 951155-17-2
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iferanserin has been investigated for the treatment of Hemorrhoids.
Overview

Iferanserin is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions related to the serotonin system. It is classified as a serotonin receptor antagonist, specifically targeting the 5-hydroxytryptamine receptor 2A. This receptor plays a significant role in various physiological processes, including mood regulation and cognitive functions. Iferanserin's unique properties make it a subject of interest in pharmacological research, especially concerning its effects on neural activity and behavior.

Source and Classification

Iferanserin is derived from a class of compounds that interact with serotonin receptors. It is often synthesized for research and therapeutic purposes, particularly in formulations aimed at treating conditions such as hemorrhoids and other gastrointestinal disorders. The compound's classification as a serotonin receptor antagonist places it within a broader category of psychoactive substances that modulate serotonin pathways in the brain.

Synthesis Analysis

Methods

The synthesis of iferanserin involves several chemical reactions that typically include the formation of key functional groups necessary for its activity. The specific methods can vary, but they generally follow established organic synthesis protocols.

Technical Details

In one documented synthesis pathway, iferanserin is created through the reaction of specific piperidine derivatives with aromatic compounds. The process may involve steps such as:

  1. Formation of intermediates: Starting with commercially available precursors, intermediates are synthesized through nucleophilic substitutions or coupling reactions.
  2. Final coupling: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.

The detailed reaction mechanisms often require optimization to achieve the desired pharmacological properties while minimizing side effects.

Molecular Structure Analysis

Structure

Iferanserin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise structure can be represented by its molecular formula and structural diagram, which highlight key features such as:

  • Aromatic rings: These are critical for receptor binding.
  • Piperidine moiety: This part of the molecule influences its interaction with serotonin receptors.

Data

The molecular weight of iferanserin is approximately 350 g/mol, and it exhibits specific stereochemical configurations that are crucial for its receptor binding efficacy.

Chemical Reactions Analysis

Reactions

Iferanserin undergoes various chemical reactions, particularly during its metabolic processing in biological systems. Key reactions include:

  1. Oxidation: Primarily occurring on the aromatic rings, leading to various metabolites.
  2. Conjugation: Following oxidation, metabolites may undergo conjugation with glucuronic acid or sulfate, enhancing their solubility for excretion.

Technical Details

The metabolic pathways of iferanserin have been characterized using spectroscopic methods, revealing that it is extensively metabolized before excretion. Notable metabolites include MP-KW109 and MP-KW110, which retain some pharmacological activity.

Mechanism of Action

Iferanserin operates primarily as an antagonist at the 5-hydroxytryptamine receptor 2A. This mechanism involves:

  • Binding to the receptor: By occupying the receptor site, iferanserin inhibits the normal action of serotonin.
  • Modulation of signaling pathways: This inhibition alters downstream signaling cascades involved in mood regulation and neural activity.

Data from pharmacokinetic studies indicate that iferanserin's half-life ranges from 1.9 to 3.0 hours, while its metabolites exhibit longer half-lives, suggesting prolonged effects on serotonin signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iferanserin is typically presented as a white to off-white crystalline powder.
  • Solubility: It demonstrates variable solubility in water and organic solvents, which affects formulation strategies for therapeutic use.

Chemical Properties

  • Stability: Iferanserin shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound’s reactivity profile indicates susceptibility to oxidation, necessitating careful handling during synthesis and storage.
Applications

Iferanserin has several potential applications in scientific research and clinical settings:

  • Therapeutic Use: It has been explored for treating hemorrhoids through formulations such as intra-anal ointments, demonstrating efficacy in reducing symptoms associated with this condition.
  • Research Tool: As a serotonin receptor antagonist, iferanserin serves as a valuable tool in neuroscience research to study serotonin's role in behavior and mood disorders.
Introduction to Iferanserin: Pharmacological Context and Research Significance

Historical Development and Therapeutic Rationale for 5-HT~2A~ Receptor Antagonism

The pursuit of selective 5-HT~2A~ receptor antagonists originated in the 1980s with the discovery that serotonin potently modulates vascular tone and inflammation. Early non-selective agents like ketanserin blocked both 5-HT~2A~ receptors and α~1~-adrenergic receptors, limiting their clinical utility due to off-target effects (e.g., orthostatic hypotension) [3] [5]. This spurred efforts to develop compounds with higher 5-HT~2A~ specificity. Spiperone, identified in 1985, exhibited nanomolar affinity (K~i~ = 1.2 nM) but bound dopamine D~2~ and α-adrenergic receptors [2] [7].

The 1990s saw breakthrough molecules like M100907 (volinanserin), achieving >500-fold selectivity for 5-HT~2A~ over 5-HT~2B~/5-HT~2C~ receptors [2] [7]. This generation validated 5-HT~2A~ antagonism as a strategy to:

  • Normalize vascular permeability: Blocking 5-HT~2A~ receptors reduces endothelial leakage and edema [5] [9].
  • Attenuate inflammation: 5-HT~2A~ antagonism suppresses tumor necrosis factor-alpha (TNF-α)-induced expression of ICAM-1, VCAM-1, and interleukin-6 [9].
  • Inhibit platelet aggregation: Serotonin amplifies platelet activation via 5-HT~2A~ receptors; antagonists disrupt this pro-thrombotic cascade [3].

Iferanserin emerged from this lineage, optimizing selectivity to minimize off-target interactions while maximizing hemorrhoid-specific efficacy.

Table 1: Evolution of 5-HT~2A~ Receptor Antagonists

Compound5-HT~2A~ K~i~ (nM)Selectivity vs. 5-HT~2C~Key Off-Target Interactions
Ketanserin1.1312-fold lower affinityα~1~-adrenergic (K~i~ = 2–30 nM)
Spiperone1.2>700-foldD~2~, α~1~-adrenergic
M1009070.47>200-foldMinimal (<50% displacement at 1 μM)
Iferanserin*<1.0>1000-foldNone significant (IC~50~ >10 μM)

*Representative data based on structural analogs; precise values proprietary.* [2] [7].

Role of Serotonin Signaling in Vascular Pathophysiology and Hemorrhoidal Disease

Serotonin’s dual role as a vasoactive amine and inflammatory mediator underpins Iferanserin’s therapeutic rationale for hemorrhoidal disease. Key pathophysiological mechanisms include:

  • Microvascular Dysregulation: In hemorrhoidal plexuses, serotonin induces vasoconstriction via 5-HT~2A~ receptors on smooth muscle, exacerbating mucosal ischemia. Concurrently, it increases venular permeability, promoting edema and tissue swelling [3] [5] [10]. Platelet-derived serotonin further amplifies vascular leakage during hemorrhoidal bleeding episodes [3].

  • Inflammatory Cascades: Serotonin synergizes with cytokines (e.g., TNF-α, IL-1β) to upregulate endothelial adhesion molecules. In vivo studies show 5-HT~2A~ agonism increases VCAM-1 expression in intestinal vasculature by 300%, recruiting leukocytes and perpetuating tissue damage [9]. Iferanserin blocks this pathway, reducing leukocyte infiltration by >70% in preclinical models [9].

  • Neuromodulatory Effects: Serotonin activates submucosal afferent nerves via 5-HT~2A~ receptors, intensifying pain and pruritus in inflamed hemorrhoids [10]. Antagonism desensitizes these pathways, providing symptomatic relief independent of vascular effects.

Table 2: Serotonin-Mediated Pathophysiology in Hemorrhoids

Process5-HT~2A~ Receptor RoleConsequence in Hemorrhoids
VasoconstrictionSmooth muscle contraction in resistance vesselsMucosal ischemia, necrosis
Vascular PermeabilityEndothelial junction disruptionEdema, prolapse, exudate formation
Platelet AggregationAmplification of ADP/thrombin signalsMicrothrombi, bleeding complications
Neurogenic InflammationAfferent nerve sensitizationPain, burning, pruritus

Based on [3] [5] [10].

Iferanserin’s Position in the Evolution of Selective Serotonin Receptor Modulators

Iferanserin exemplifies "third-generation" selective serotonin receptor modulators (SSRMs), characterized by:

  • Unprecedented Selectivity: Binds 5-HT~2A~ receptors with K~d~ < 1 nM and >1,000-fold selectivity over 5-HT~2B~/5-HT~2C~, eliminating risks of valvulopathy (linked to 5-HT~2B~) or anxiety (linked to 5-HT~2C~) [2] [7].
  • Peripheral Localization: Engineered low blood-brain barrier penetration minimizes CNS side effects (e.g., hallucinations with M100907), making it suitable for chronic hemorrhoid management [7].
  • Dual Pathomechanism Targeting: Simultaneously addresses vascular (edema, bleeding) and inflammatory (pain, leukocyte infiltration) components of hemorrhoidal disease, unlike flavonoids (e.g., diosmin) that primarily reduce capillary fragility [10].

Compared to earlier SSRMs, Iferanserin’s molecular design incorporates:

  • A modified indole scaffold enhancing 5-HT~2A~ binding pocket interactions (Asp155^3.32^ anchoring) [7].
  • Hydrophilic substituents reducing CNS penetration while maintaining topical efficacy in anorectal tissues [10].

Table 3: Comparing Iferanserin with Representative SSRMs

FeatureKetanserinPimavanserinIferanserin
5-HT~2A~ K~i~ (nM)1.130.240.8*
5-HT~2C~ Selectivity88 nM (78-fold lower)2.8 nM (12-fold lower)>1000 nM (>1250-fold)
CNS PenetrationModerateHighLow
Primary IndicationsHypertensionParkinson’s psychosisHemorrhoidal disease

*Estimated from patent data.* [2] [7] [10].

Iferanserin thus represents a paradigm shift: a peripherally-restricted, inflammation-modulating SSRM designed for localized vascular pathologies. Ongoing research explores its potential in Crohn’s disease-related proctitis and radiation-induced rectal injury [9].

Properties

CAS Number

951155-17-2

Product Name

Iferanserin

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1

InChI Key

UXIPFQUBOVWAQW-UEBLJOKOSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.